molecular formula C8H8Cl3NOS B084056 2,3,5-Trichloro-4-(propylsulfinyl)pyridine CAS No. 13108-97-9

2,3,5-Trichloro-4-(propylsulfinyl)pyridine

Cat. No. B084056
CAS RN: 13108-97-9
M. Wt: 272.6 g/mol
InChI Key: GVDKQZAGIOHILN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5-Trichloro-4-(propylsulfinyl)pyridine, also known as TCPS, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme acetylcholinesterase, which plays a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine. TCPS has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in the study of neurobiology and pharmacology.

Mechanism Of Action

The mechanism of action of 2,3,5-Trichloro-4-(propylsulfinyl)pyridine involves its ability to bind tightly to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synapse, resulting in prolonged stimulation of the postsynaptic neuron. This can lead to a variety of physiological effects, depending on the location of the synapse and the type of receptor involved.

Biochemical And Physiological Effects

2,3,5-Trichloro-4-(propylsulfinyl)pyridine has been shown to have a variety of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 2,3,5-Trichloro-4-(propylsulfinyl)pyridine can enhance the activity of acetylcholine by preventing its breakdown. This can lead to improved cognitive function and memory enhancement. At higher concentrations, 2,3,5-Trichloro-4-(propylsulfinyl)pyridine can cause muscle spasms, convulsions, and respiratory failure. These effects are due to the prolonged stimulation of the postsynaptic neuron, which can lead to overexcitation and damage to the nervous system.

Advantages And Limitations For Lab Experiments

The advantages of using 2,3,5-Trichloro-4-(propylsulfinyl)pyridine in lab experiments include its potency and specificity for acetylcholinesterase, which allows for precise control over the concentration and duration of exposure. 2,3,5-Trichloro-4-(propylsulfinyl)pyridine is also relatively stable and easy to handle, making it a convenient tool for researchers. However, the limitations of using 2,3,5-Trichloro-4-(propylsulfinyl)pyridine include its potential toxicity and the need for careful handling and disposal. 2,3,5-Trichloro-4-(propylsulfinyl)pyridine can also be expensive and difficult to synthesize, which can limit its availability for some research projects.

Future Directions

There are many potential future directions for research involving 2,3,5-Trichloro-4-(propylsulfinyl)pyridine. One area of interest is the development of new drugs that target acetylcholinesterase and other enzymes involved in neurotransmitter metabolism. 2,3,5-Trichloro-4-(propylsulfinyl)pyridine can also be used to study the effects of acetylcholine on other physiological processes, such as immune function and inflammation. Additionally, 2,3,5-Trichloro-4-(propylsulfinyl)pyridine can be used to investigate the role of acetylcholinesterase in the development of insecticides and other pesticides, which could lead to the development of safer and more effective pest control methods.

Synthesis Methods

The synthesis of 2,3,5-Trichloro-4-(propylsulfinyl)pyridine involves a multi-step process that begins with the reaction of 2,3,5-trichloropyridine with propylsulfinyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sodium hydroxide to yield the final product. The synthesis of 2,3,5-Trichloro-4-(propylsulfinyl)pyridine is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry.

Scientific Research Applications

2,3,5-Trichloro-4-(propylsulfinyl)pyridine has been used extensively in scientific research as a tool to study the nervous system and the effects of acetylcholine on various physiological processes. It has been shown to be a potent inhibitor of acetylcholinesterase, which makes it useful in the study of diseases such as Alzheimer's and Parkinson's. 2,3,5-Trichloro-4-(propylsulfinyl)pyridine has also been used to study the effects of acetylcholine on muscle contraction and to investigate the role of acetylcholinesterase in the development of insecticides.

properties

CAS RN

13108-97-9

Product Name

2,3,5-Trichloro-4-(propylsulfinyl)pyridine

Molecular Formula

C8H8Cl3NOS

Molecular Weight

272.6 g/mol

IUPAC Name

2,3,5-trichloro-4-propylsulfinylpyridine

InChI

InChI=1S/C8H8Cl3NOS/c1-2-3-14(13)7-5(9)4-12-8(11)6(7)10/h4H,2-3H2,1H3

InChI Key

GVDKQZAGIOHILN-UHFFFAOYSA-N

SMILES

CCCS(=O)C1=C(C(=NC=C1Cl)Cl)Cl

Canonical SMILES

CCCS(=O)C1=C(C(=NC=C1Cl)Cl)Cl

synonyms

2,3,5-Trichloro-4-(propylsulfinyl)pyridine

Origin of Product

United States

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